(2R,3S)-1-tert-butoxycarbonyl-3-phenyl-pyrrolidine-2-carboxylic acid
Overview
Description
(2R,3S)-1-tert-butoxycarbonyl-3-phenyl-pyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is characterized by its pyrrolidine ring, which is substituted with a tert-butoxycarbonyl group at the nitrogen atom and a phenyl group at the third carbon. The compound’s stereochemistry is defined by the (2R,3S) configuration, indicating the specific spatial arrangement of its substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-1-tert-butoxycarbonyl-3-phenyl-pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine, phenylacetic acid, and tert-butyl chloroformate.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often involving the condensation of phenylacetic acid with an amine derivative.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Stereoselective Synthesis: The stereochemistry is controlled through the use of chiral catalysts or auxiliaries, ensuring the desired (2R,3S) configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-1-tert-butoxycarbonyl-3-phenyl-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can be used to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
(2R,3S)-1-tert-butoxycarbonyl-3-phenyl-pyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is a precursor in the synthesis of drugs with potential therapeutic effects, including anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,3S)-1-tert-butoxycarbonyl-3-phenyl-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, influencing various biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, altering their activity and function.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-3-phenylisoserine: A similar compound used in the synthesis of anticancer drugs.
(2R,3S)-isocitric acid: Another chiral compound with applications in biochemistry and medicine.
Uniqueness
(2R,3S)-1-tert-butoxycarbonyl-3-phenyl-pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its versatility in synthetic chemistry and potential therapeutic applications make it a valuable compound in various fields of research.
Properties
IUPAC Name |
(2R,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-9-12(13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVFMMJOXRYVKX-QWHCGFSZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H]1C(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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